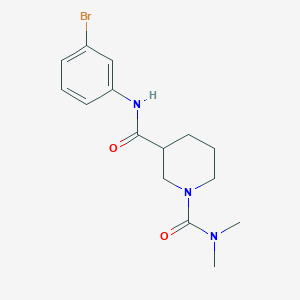
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as BRD7552, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized in the laboratory and is currently being studied for its mechanism of action, biochemical and physiological effects, and other potential applications.
Mechanism of Action
The exact mechanism of action of N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is not yet fully understood. However, it is believed that N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. Additionally, N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide may also act by reducing inflammation in the body.
Biochemical and Physiological Effects:
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. Additionally, N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is its high cost, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One possible direction is the further exploration of its potential therapeutic applications in cancer and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide and to identify any potential side effects or limitations of its use. Finally, the synthesis of analogs of N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide may lead to the discovery of even more potent compounds with therapeutic potential.
Synthesis Methods
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step is the reaction of 3-bromobenzaldehyde with N,N-dimethylpropane-1,3-diamine to form the intermediate 3-bromo-N,N-dimethylbenzylamine. This intermediate is then reacted with diethyl oxalate to produce the final product, N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide.
Scientific Research Applications
N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study found that N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide can inhibit the growth of cancer cells in vitro. Another study found that N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide can reduce inflammation in animal models of arthritis. These findings suggest that N~3~-(3-bromophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide may have potential applications in the treatment of cancer and inflammatory diseases.
properties
IUPAC Name |
3-N-(3-bromophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-18(2)15(21)19-8-4-5-11(10-19)14(20)17-13-7-3-6-12(16)9-13/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATJBQLVTBQZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-3-(2,2,5,9-tetramethyl-4,8-decadien-1-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B5484092.png)
![3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5484098.png)
![N-[(1S)-1-[(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-3-(methylthio)propyl]acetamide](/img/structure/B5484114.png)
![2-(2-methylphenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5484115.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5484116.png)
![4-[4-(benzylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5484122.png)
![N-[1-(4-propyl-4H-1,2,4-triazol-3-yl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5484123.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5484131.png)
![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5484134.png)
![5-(2-furyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484136.png)
![N-(2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5484147.png)
![ethyl 3-[3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5484154.png)

![3-(1-naphthyl)-4-thia-1,2-diazaspiro[4.7]dodec-2-ene](/img/structure/B5484169.png)